molecular formula C7H5ClFNO3 B3045012 (2-Chloro-4-fluoro-5-nitrophenyl)methanol CAS No. 101329-81-1

(2-Chloro-4-fluoro-5-nitrophenyl)methanol

Cat. No. B3045012
M. Wt: 205.57 g/mol
InChI Key: MYEUMUCLVULHAU-UHFFFAOYSA-N
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Patent
US04846882

Procedure details

In a Parr hydrogenation apparatus were placed 6.5 g (0.032 mole) of 2-chloro-4-fluoro-5-nitrobenzyl alcohol, 0.3 g of platinum oxide catalyst, and 100 ml of glacial acetic acid. Hydrogenation required 1.5 hours after which the catalyst was removed by filtration and the solvent was evaporated under reduced pressure, leaving 5.42 g of 2-chloro-4-fluoro-5-aminobenzyl alcohol as a tan solid. The nmr and ir spectra were consistent with the proposed structure.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([F:10])[C:7]([N+:11]([O-])=O)=[CH:6][C:3]=1[CH2:4][OH:5]>[Pt]=O.C(O)(=O)C>[Cl:1][C:2]1[CH:9]=[C:8]([F:10])[C:7]([NH2:11])=[CH:6][C:3]=1[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
ClC1=C(CO)C=C(C(=C1)F)[N+](=O)[O-]
Step Two
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pt]=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrogenation required 1.5 hours after which the catalyst was removed by filtration
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CO)C=C(C(=C1)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.42 g
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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